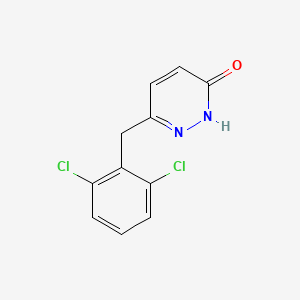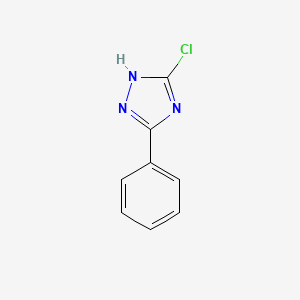
6-(2,6-Dichlorobenzyl)-3-pyridazinol
説明
“6-(2,6-Dichlorobenzyl)-3-pyridazinol” is a chemical compound that is related to 2,6-Dichlorobenzyl bromide . It is used in laboratory chemicals and is advised against food, drug, pesticide or biocidal product use .
Synthesis Analysis
The synthesis of 2,6-Dichlorobenzyl bromide, a related compound, has been demonstrated in medicinal chemistry, notably in the APIs vilanterol and isoconazole . It is a halogenated building block that can potentially be used for chemical synthesis .Molecular Structure Analysis
The molecular formula of 2,6-Dichlorobenzyl alcohol, a related compound, is C7H6Cl2O . The molecular weight is 177.028 Da .Chemical Reactions Analysis
2,6-Dichlorobenzyl bromide is a commonly-occurring building block in medicinal chemistry . It has been used in the synthesis of potent epoxide hydrolase inhibitors .Physical And Chemical Properties Analysis
2,6-Dichlorobenzyl bromide has a melting point of 54-56 °C . Its density is estimated to be 1.5832 . It is a white solid .科学的研究の応用
Corrosion Inhibition
6-(2,6-Dichlorobenzyl)-3-pyridazinol and its derivatives have been studied for their inhibitory effect on metal corrosion. These compounds, due to their molecular structure, can act as efficient corrosion inhibitors in various acidic solutions. For instance, Zarrouk et al. (2012) investigated the inhibitory effect of substituted pyridazines, including a compound structurally similar to 6-(2,6-Dichlorobenzyl)-3-pyridazinol, on copper corrosion in nitric acid, using a density functional approach (Zarrouk et al., 2012). Similarly, Kalai et al. (2020) explored the corrosion inhibition performance of pyridazinone derivatives on mild steel in an acidic medium, demonstrating their potential as mixed inhibitors affecting both cathodic and anodic processes (Kalai et al., 2020).
Crystal Structure Analysis
Studies on the crystal structures of pyridazinone derivatives, including compounds similar to 6-(2,6-Dichlorobenzyl)-3-pyridazinol, provide insights into their molecular interactions and properties. Dadou et al. (2019) analyzed the crystal structures of related compounds, focusing on intermolecular interactions such as hydrogen bonding and C-H⋯O interactions (Dadou et al., 2019).
Synthesis and Functional Applications
The synthesis and functional applications of pyridazinone derivatives are also areas of active research. Károlyházy et al. (2001) reported the synthesis of a novel pyridazinol[3,4-b][1,5]diazepine ring system, illustrating the diverse synthetic routes available for such compounds (Károlyházy et al., 2001). Additionally, Hilton et al. (1969) discussed the modes of action of pyridazinone herbicides, indicating the agricultural applications of these compounds (Hilton et al., 1969).
Pharmaceutical Investigations
While excluding information on drug use and dosage, research has been conducted on the potential pharmaceutical applications of pyridazinone derivatives. Saini et al. (2022) explored the antimicrobial and antioxidant activities of pyridazinone derivatives, underscoring their significance in medicinal chemistry (Saini et al., 2022).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-9-2-1-3-10(13)8(9)6-7-4-5-11(16)15-14-7/h1-5H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWKCCAXQRAWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NNC(=O)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dichlorobenzyl)-3-pyridazinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid](/img/structure/B3035312.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B3035314.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3035315.png)
![10-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(4-methoxyphenyl)-4-methyl-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridecane-9,11-dione](/img/structure/B3035317.png)
![2-(cyanomethyl)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1,3-thiazol-3-ium bromide](/img/structure/B3035318.png)

![[(13R,17S)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone](/img/structure/B3035325.png)
![1-[(13S,17R)-11,15-Dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-2-piperidin-1-ylethanone](/img/structure/B3035326.png)


![5-chloro-4-{[(2,5-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B3035329.png)
![[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B3035332.png)
![[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B3035333.png)